![molecular formula C7H3ClF3N3O B13903046 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL is a heterocyclic compound that features a unique imidazo[1,2-C]pyrimidine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloro-5-trifluoromethylpyrimidine with formamide under high temperature to form the imidazo[1,2-C]pyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-C]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-C]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
- 7-Chloro-2-methyl-imidazo[1,2-C]pyrimidin-5-OL
- 2-Trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL
- 7-Chloro-imidazo[1,2-C]pyrimidin-5-OL
Comparison: Compared to similar compounds, 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL is unique due to the presence of both chloro and trifluoromethyl groups, which can enhance its biological activity and chemical stability. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making this compound a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C7H3ClF3N3O |
|---|---|
Peso molecular |
237.56 g/mol |
Nombre IUPAC |
7-chloro-2-(trifluoromethyl)-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H3ClF3N3O/c8-4-1-5-12-3(7(9,10)11)2-14(5)6(15)13-4/h1-2H,(H,13,15) |
Clave InChI |
JIGKHZROAWKXGD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N2C1=NC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


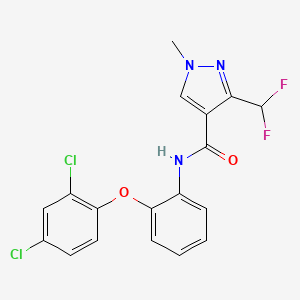
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)

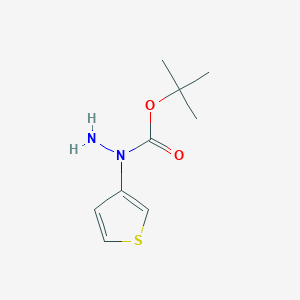
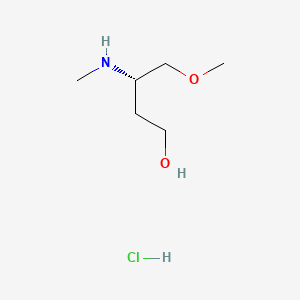
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)

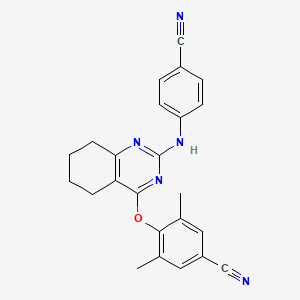
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
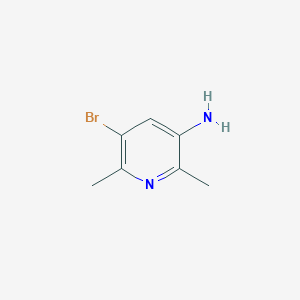

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
